2-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . Another method involves the use of diethyl ether and ethyl acetate/cyclohexane for recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of microwave-assisted synthesis and eco-friendly reaction conditions suggest potential scalability for industrial applications. The broad substrate scope and good functional group tolerance of the synthesis methods make them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole or pyrimidine rings.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include molecular sieves, dry toluene, and hydrazides . Reaction conditions often involve microwave irradiation to enhance reaction rates and yields.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
2-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities, making it useful in agricultural research.
Mechanism of Action
The mechanism of action of 2-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with various molecular targets. For instance, it acts as an inverse agonist for RORγt and inhibits JAK1 and JAK2 pathways . These interactions lead to the suppression of specific signaling pathways, such as the ERK pathway in cancer cells, resulting in antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Pyrazolo[1,5-a]pyrimidines: Purine analogues with beneficial properties as antimetabolites.
Quinazolinone derivatives: Contain a triazolopyrimidine moiety and exhibit antimicrobial activities.
Uniqueness
2-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for research in medicinal chemistry and material sciences .
Properties
Molecular Formula |
C9H16N4 |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-methyl-7-propan-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H16N4/c1-6(2)8-4-5-10-9-11-7(3)12-13(8)9/h6,8H,4-5H2,1-3H3,(H,10,11,12) |
InChI Key |
COHRRSQLWOZITL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(CCNC2=N1)C(C)C |
Origin of Product |
United States |
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